4-Propoxy-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

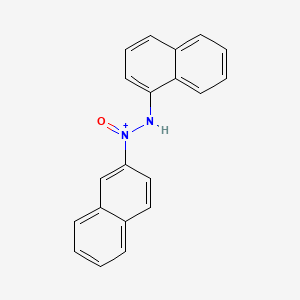

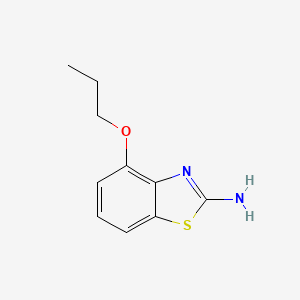

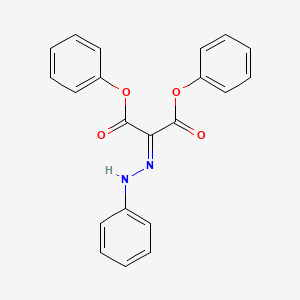

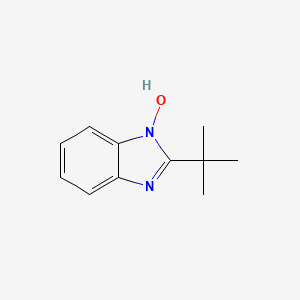

4-Propoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular weight of 208.28 . It is a powder at room temperature . The IUPAC name for this compound is 4-propoxy-1,3-benzothiazol-2-ylamine .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 4-Propoxy-1,3-benzothiazol-2-amine, can be achieved through various synthetic pathways. One such method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of 4-Propoxy-1,3-benzothiazol-2-amine consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

Benzothiazoles, including 4-Propoxy-1,3-benzothiazol-2-amine, are prepared by treatment of 2-mercaptoaniline with acid chlorides . They can also be synthesized via cyclization of thioamide or carbon dioxide (CO2) as raw materials .Physical And Chemical Properties Analysis

4-Propoxy-1,3-benzothiazol-2-amine is a powder at room temperature . It has a molecular weight of 208.28 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antitubercular Agents

4-Propoxy-1,3-benzothiazol-2-amine has been studied for its potential as an antitubercular agent. Recent synthetic developments have highlighted new benzothiazole-based compounds that exhibit promising in vitro and in vivo activity against tuberculosis, comparing favorably with standard reference drugs .

Green Chemistry: Synthesis of Benzothiazoles

In the realm of green chemistry, this compound plays a role in the synthesis of benzothiazoles. It’s involved in environmentally friendly processes that utilize condensation reactions with aldehydes, ketones, acids, or acyl chlorides, and cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Biochemistry: Enzyme Inhibition

Benzothiazoles, including 4-Propoxy-1,3-benzothiazol-2-amine, are known for their enzyme inhibitory properties. They are used in biochemistry research to study the inhibition of various enzymes, which is crucial for understanding disease mechanisms and developing new drugs .

Material Science: Fluorescence Materials

This compound is utilized in material science for the development of fluorescence materials. Its unique structure allows it to be used in imaging reagents and electroluminescent devices, contributing to advancements in material characterization and electronic device fabrication .

Pharmaceutical Research: Anti-Cancer Activity

The benzothiazole moiety is significant in pharmaceutical research due to its anti-cancer properties. Compounds like 4-Propoxy-1,3-benzothiazol-2-amine are being explored for their potential to act as anti-cancer agents, offering new avenues for cancer treatment .

Analytical Chemistry: Chromatography

In analytical chemistry, 4-Propoxy-1,3-benzothiazol-2-amine can be used in chromatography as a standard or reference compound. Its well-defined properties help in the analysis and separation of complex mixtures .

Chemical Synthesis: Organic Intermediates

As an organic intermediate, this compound is valuable in chemical synthesis. It’s used to create more complex molecules through various chemical reactions, serving as a building block in the synthesis of diverse organic compounds .

Life Science: Neuroprotective Studies

Lastly, in life science research, benzothiazoles, including 4-Propoxy-1,3-benzothiazol-2-amine, are investigated for their neuroprotective effects. They are studied for their potential to protect nerve cells against damage, which is relevant for treating neurodegenerative diseases .

Mecanismo De Acción

Target of Action

The primary target of 4-Propoxy-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes it a potential candidate for anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival and proliferation .

Result of Action

The result of the action of 4-Propoxy-1,3-benzothiazol-2-amine is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the bacteria to become unable to maintain their structure, leading to their death .

Propiedades

IUPAC Name |

4-propoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-6-13-7-4-3-5-8-9(7)12-10(11)14-8/h3-5H,2,6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLHSKIKASSMOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=CC=C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306944 |

Source

|

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15850-82-5 |

Source

|

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)

![Methylsilanediol bis[phosphoric acid (2-ethylhexyl)] ester](/img/structure/B578896.png)